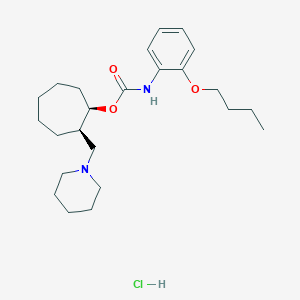
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as cyclohexylamines, which are known to have a variety of pharmacological effects. The purpose of
作用機序
The mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is not fully understood. It is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. It may also act on other receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic effects. It has also been shown to reduce the release of glutamate, which can lead to a reduction in neuropathic pain and depression.
実験室実験の利点と制限
The advantages of using Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- in lab experiments include its ability to modulate the GABA-A receptor, its analgesic and anxiolytic properties, and its potential use in the treatment of neuropathic pain, depression, and anxiety disorders. The limitations of using this compound include its limited solubility in water and its potential for toxicity at high doses.
将来の方向性
There are several future directions for the study of Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-. One direction is to further investigate its mechanism of action and its potential use in the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. Another direction is to develop new analogs of this compound with improved solubility and reduced toxicity. Finally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of complex neurological disorders.
Conclusion:
In conclusion, Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is a chemical compound that has been extensively studied for its potential use in scientific research. It has a variety of pharmacological effects, including analgesic, anxiolytic, and anticonvulsant properties. Its mechanism of action is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. It has potential advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis method for Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- involves the reaction of 2-butoxyphenyl isocyanate with 2-(1-piperidinylmethyl)cycloheptanol in the presence of hydrochloric acid. The resulting compound is then purified using a variety of techniques, such as column chromatography and recrystallization.
科学的研究の応用
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- has been studied for its potential use in a variety of scientific research applications. It has been found to have a variety of pharmacological effects, including analgesic, anxiolytic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.
特性
| 172800-03-2 | |
分子式 |
C24H39ClN2O3 |
分子量 |
439 g/mol |
IUPAC名 |
[(1R,2R)-2-(piperidin-1-ylmethyl)cycloheptyl] N-(2-butoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H38N2O3.ClH/c1-2-3-18-28-23-15-9-8-13-21(23)25-24(27)29-22-14-7-4-6-12-20(22)19-26-16-10-5-11-17-26;/h8-9,13,15,20,22H,2-7,10-12,14,16-19H2,1H3,(H,25,27);1H/t20-,22-;/m1./s1 |
InChIキー |
WTYDICABGJYSEV-BNBNXSKYSA-N |
異性体SMILES |
CCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCCC[C@@H]2CN3CCCCC3.Cl |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl |
正規SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl |
| 172800-03-2 | |
同義語 |
[(1R,2R)-2-(1-piperidylmethyl)cycloheptyl] N-(2-butoxyphenyl)carbamate hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


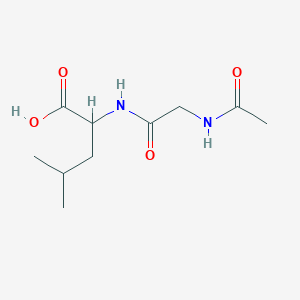
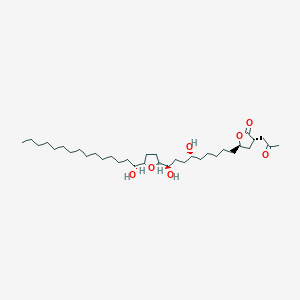

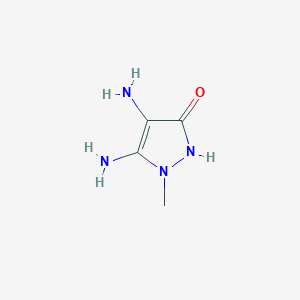
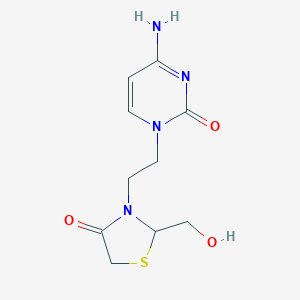
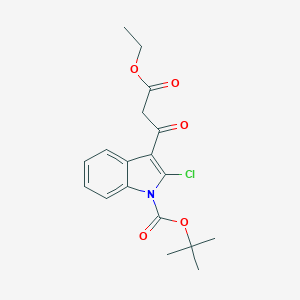
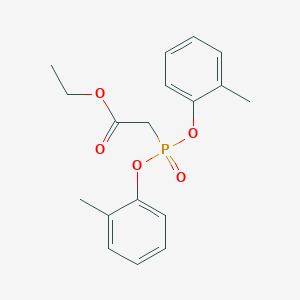
![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
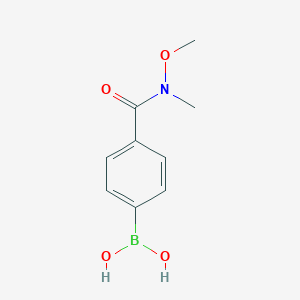

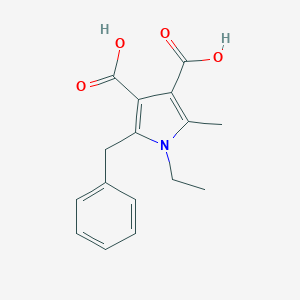
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
